molecular formula C9H5F5O2 B13595780 2,2-Difluoro-1-(4-trifluoromethoxy-phenyl)-ethanone

2,2-Difluoro-1-(4-trifluoromethoxy-phenyl)-ethanone

Cat. No.: B13595780
M. Wt: 240.13 g/mol
InChI Key: ODMSJFZYAFSUNE-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(4-trifluoromethoxy-phenyl)-ethanone is a fluorinated organic compound known for its unique chemical properties. The presence of both difluoro and trifluoromethoxy groups in its structure imparts significant electron-withdrawing characteristics, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(4-trifluoromethoxy-phenyl)-ethanone typically involves the reaction of 4-trifluoromethoxybenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, and a suitable solvent like dimethyl sulfoxide. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(4-trifluoromethoxy-phenyl)-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-1-(4-trifluoromethoxy-phenyl)-ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(4-trifluoromethoxy-phenyl)-ethanone is primarily influenced by its electron-withdrawing groups. These groups can stabilize negative charges and influence the reactivity of the compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-1-(4-methoxy-phenyl)-ethanone
  • 2,2-Difluoro-1-(4-chloromethoxy-phenyl)-ethanone
  • 2,2-Difluoro-1-(4-bromomethoxy-phenyl)-ethanone

Uniqueness

2,2-Difluoro-1-(4-trifluoromethoxy-phenyl)-ethanone is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties compared to other similar compounds. This makes it particularly valuable in applications requiring strong electron-withdrawing effects and high chemical stability.

Properties

Molecular Formula

C9H5F5O2

Molecular Weight

240.13 g/mol

IUPAC Name

2,2-difluoro-1-[4-(trifluoromethoxy)phenyl]ethanone

InChI

InChI=1S/C9H5F5O2/c10-8(11)7(15)5-1-3-6(4-2-5)16-9(12,13)14/h1-4,8H

InChI Key

ODMSJFZYAFSUNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)F)OC(F)(F)F

Origin of Product

United States

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